molecular formula C22H26ClN3O4 B058110 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride CAS No. 1624294-38-7

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride

Cat. No. B058110
M. Wt: 431.9 g/mol
InChI Key: PVYZSHZFBOSTSM-UHFFFAOYSA-N
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Description

Quinazoline derivatives are heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their diverse biological activities and potential applications in organic materials. The specific compound is part of this broader family, where variations in the substituents attached to the quinazoline core can significantly impact the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves several key steps: formation of the quinazoline core, introduction of substituents, and final modifications such as alkylation or arylation. A common approach involves cyclization reactions starting from anthranilic acid derivatives or through condensation reactions involving amides and halides. The synthesis process can be optimized to increase yields and selectivity for the desired product (Sun Zhi-zhong, 2011).

Molecular Structure Analysis

Quinazoline derivatives' molecular structures are characterized by their bicyclic system, consisting of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as methoxyethoxy and vinylphenyl groups in specific positions significantly influences the molecule's electronic structure, reactivity, and interaction with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are essential for detailed structural elucidation (Qing-mei Wu et al., 2022).

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including compounds like 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, have significant implications in medicinal chemistry. Quinazolines are heterocyclic compounds extensively studied for their biological activities. The quinazoline nucleus's stability has led researchers to create new potential medicinal agents by introducing bioactive moieties. These compounds have shown promising antibacterial activity against various bacterial strains, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility issues remain a challenge in drug development, but the bioavailability of quinazoline derivatives could potentially counter antibiotic resistance (Tiwary et al., 2016).

Quinazolines in Optoelectronic Materials

Quinazoline derivatives have also found applications in optoelectronic materials. Extensive research has been published on synthesizing and applying quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These materials, including fused quinazoline structures, have been highlighted for their applications related to photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, showing potential in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves predicting or suggesting further studies that could be done on the compound. It could be potential uses, reactions, or synthesis methods.


Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds.


properties

IUPAC Name

N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYZSHZFBOSTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride

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